

Spectroscopic Profile of 1,4-Dimethylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dimethylpyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dimethylpyrazole** (CAS No. 1072-68-0), a heterocyclic compound with increasing interest in pharmaceutical and agricultural research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Core Spectroscopic Data

The empirical formula for **1,4-Dimethylpyrazole** is $C_5H_8N_2$, with a molecular weight of 96.13 g/mol. Its structure consists of a pyrazole ring substituted with two methyl groups at positions 1 and 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1,4-Dimethylpyrazole**. The proton (1H) and carbon-13 (^{13}C) NMR data provide detailed information about the chemical environment of each atom.

1H NMR Spectroscopic Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Assignment
1	7.23	s	H-3, H-5
2	3.73	s	N-CH ₃
3	2.03	s	C-CH ₃

¹³C NMR Spectroscopic Data

Signal	Chemical Shift (δ) ppm	Assignment
1	137.2	C-3, C-5
2	115.7	C-4
3	38.8	N-CH ₃
4	9.9	C-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for **1,4-Dimethylpyrazole** are summarized below.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Strong	C-H stretch (methyl)
1530	Medium	C=N stretch (pyrazole ring)
1450	Medium	C-H bend (methyl)
1380	Medium	C-H bend (methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **1,4-Dimethylpyrazole** is characterized by the following major fragments.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
96	100	$[M]^+$ (Molecular Ion)
95	80	$[M-H]^+$
81	30	$[M-CH_3]^+$
54	45	$[C_3H_4N]^+$
42	55	$[C_2H_4N]^+$

Experimental Protocols

The following sections outline the general methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy Protocol

A sample of **1,4-Dimethylpyrazole** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For 1H NMR, standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a spectral width of 0-200 ppm.

IR Spectroscopy Protocol

The infrared spectrum of **1,4-Dimethylpyrazole**, which is a liquid at room temperature, is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

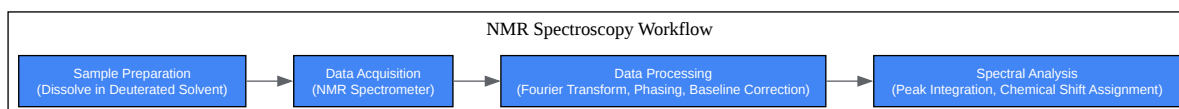
Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} .

Mass Spectrometry Protocol

The mass spectrum is obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI), the vaporized sample is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z value.

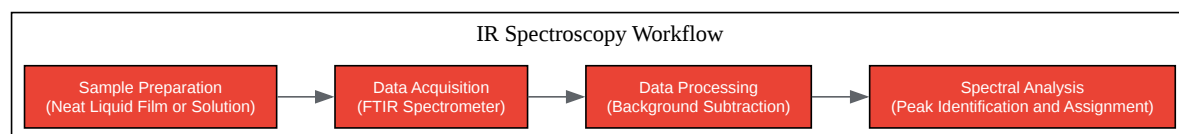
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

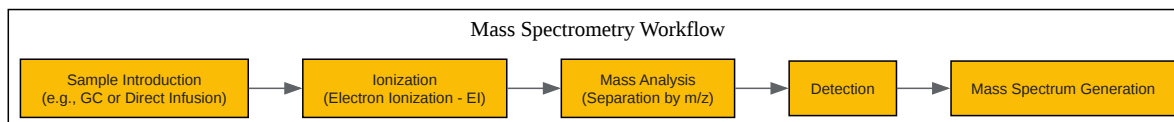


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NMR Spectroscopy Experimental Workflow.



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IR Spectroscopy Experimental Workflow.

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Mass Spectrometry Experimental Workflow.

This guide serves as a centralized resource for the fundamental spectroscopic data of **1,4-Dimethylpyrazole**. The provided data and protocols are intended to support researchers in their efforts to identify, quantify, and utilize this compound in various scientific applications.

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